

Technical Guide: 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine in Organic Synthesis

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Compound of Interest

Compound Name: 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine

Cat. No.: B596233

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Fluoro-4-methyl-5-(tributylstannyl)pyridine**, a key organometallic reagent in modern organic synthesis. Its primary application lies in the palladium-catalyzed Stille cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This document outlines the compound's physicochemical properties, a detailed experimental protocol for its use in Stille couplings, and visual diagrams of the reaction mechanism and experimental workflow.

Core Compound Data

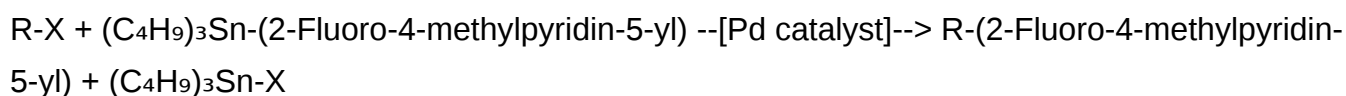
Quantitative data for **2-Fluoro-4-methyl-5-(tributylstannyl)pyridine** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Weight	400.16 g/mol	[1]
CAS Number	1245816-06-1	[1]
Empirical Formula	C ₁₈ H ₃₂ FNSn	[1]
Physical Form	Solid	[1]
MDL Number	MFCD12827558	[1]

Key Application: The Stille Cross-Coupling Reaction

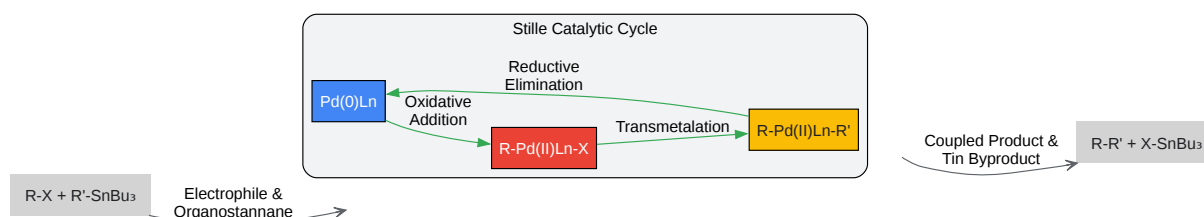
2-Fluoro-4-methyl-5-(tributylstannyl)pyridine serves as the organostannane partner in the Stille reaction. This reaction is highly valued for its tolerance of a wide variety of functional groups and its relatively mild reaction conditions.[2][3] It enables the coupling of the 2-fluoro-4-methyl-5-pyridinyl moiety to various organic electrophiles (e.g., aryl, vinyl, or acyl halides and triflates), providing a modular route to highly substituted and functionalized pyridine derivatives. These structures are of significant interest in medicinal chemistry and materials science.

The fundamental transformation is illustrated below:



Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction proceeds via a catalytic cycle involving a palladium complex.[2][4] The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.



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Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

The following section provides a representative methodology for a Stille cross-coupling reaction using **2-Fluoro-4-methyl-5-(tributylstannyl)pyridine**.

General Procedure for Stille Cross-Coupling

Note: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood. All glassware should be flame- or oven-dried, and reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).^[4]

Materials:

- Aryl halide or triflate (R-X) (1.0 eq)
- **2-Fluoro-4-methyl-5-(tributylstannyl)pyridine** (1.1 - 1.2 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.01 - 0.05 eq)
- Anhydrous and degassed solvent (e.g., DMF, Toluene, Dioxane)
- Additives (optional but often beneficial):
 - Lithium chloride (LiCl) (3.0 eq)
 - Copper(I) iodide (CuI) (0.1 eq)

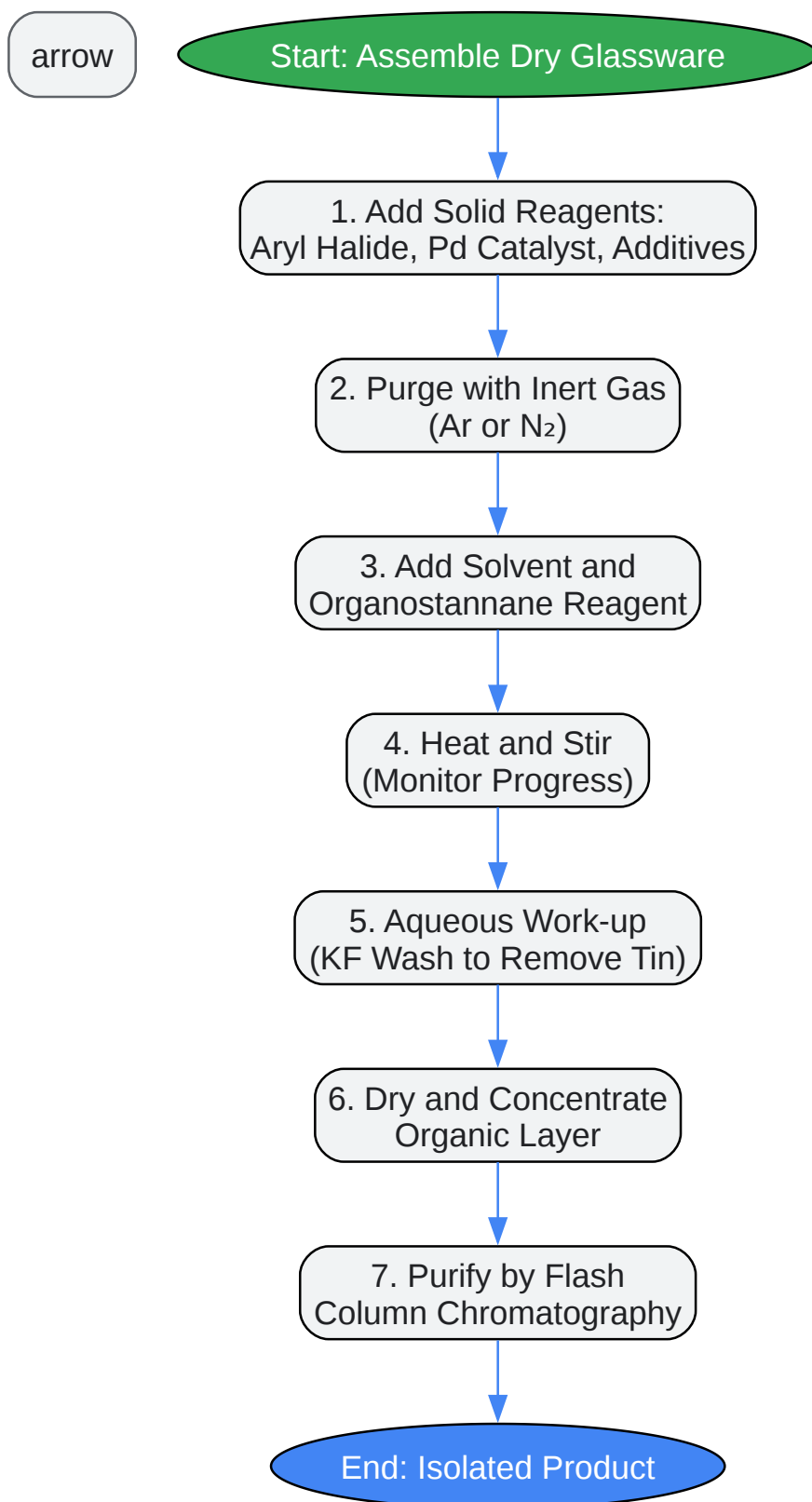
Protocol:

- **Reaction Setup:** To a flame-dried round-bottom flask, add the aryl halide/triflate, palladium catalyst, and any solid additives (e.g., LiCl, CuI).
- **Inert Atmosphere:** Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
- **Solvent and Reagent Addition:** Add the anhydrous, degassed solvent via syringe, followed by the **2-Fluoro-4-methyl-5-(tributylstannyl)pyridine**.
- **Reaction Conditions:** Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with an organic solvent like ethyl acetate.
 - To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 30-60 minutes. A precipitate of Bu_3SnF will form.[\[1\]](#)
 - Filter the mixture through a pad of celite, washing with additional ethyl acetate.
 - Wash the filtrate with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.[\[1\]](#)

Experimental Workflow Diagram

The logical flow of the experimental procedure is visualized below.



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Caption: A typical workflow for a Stille cross-coupling experiment.

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